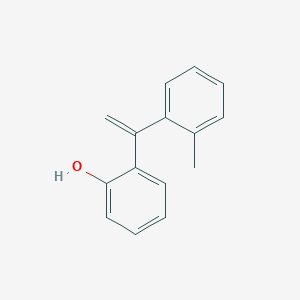
4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) is an organic compound that belongs to the class of fluorene-based materials. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes a fluorene core with two N,N-di-p-tolylaniline groups attached, which contributes to its stability and functionality.
Méthodes De Préparation
The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with fluorene and N,N-di-p-tolylaniline as the primary reactants.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, under an inert atmosphere to prevent oxidation.
Procedure: The fluorene is first brominated to form 9,9-dibromofluorene. This intermediate is then coupled with N,N-di-p-tolylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of hydrofluorene derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Applications De Recherche Scientifique
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Mécanisme D'action
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In electronic devices, it facilitates charge transport by forming a conductive pathway between electrodes. In biological systems, its fluorescence can be used to track molecular interactions and cellular processes.
Comparaison Avec Des Composés Similaires
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) can be compared with other fluorene-based compounds, such as:
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-diphenylaniline): This compound has similar electronic properties but differs in the substituents on the nitrogen atoms.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This variant includes fluorine atoms, which can alter its reactivity and electronic characteristics.
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is used in the synthesis of polymer semiconductors and has different functional groups that impact its applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of fluorene-based materials.
Propriétés
Formule moléculaire |
C53H44N2 |
|---|---|
Poids moléculaire |
708.9 g/mol |
Nom IUPAC |
4-methyl-N-[4-[9-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]fluoren-9-yl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C53H44N2/c1-37-13-25-43(26-14-37)54(44-27-15-38(2)16-28-44)47-33-21-41(22-34-47)53(51-11-7-5-9-49(51)50-10-6-8-12-52(50)53)42-23-35-48(36-24-42)55(45-29-17-39(3)18-30-45)46-31-19-40(4)20-32-46/h5-36H,1-4H3 |
Clé InChI |
QOQNQVVZWUDVCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


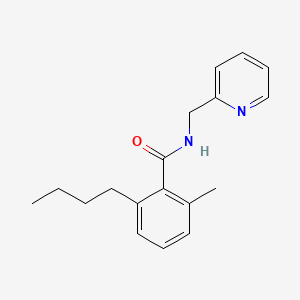
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol](/img/structure/B14114836.png)
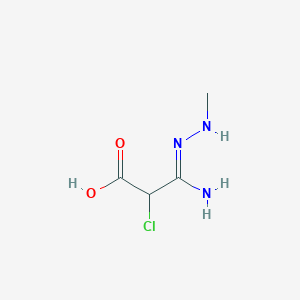
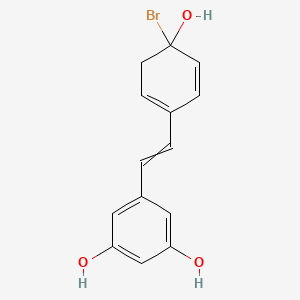
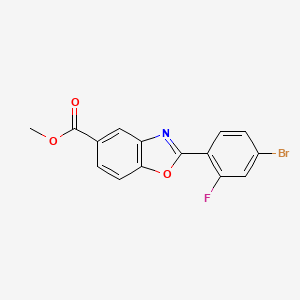
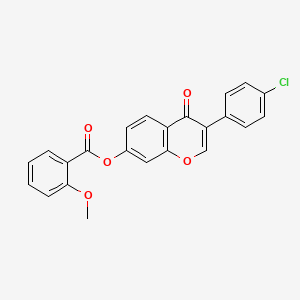
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B14114863.png)
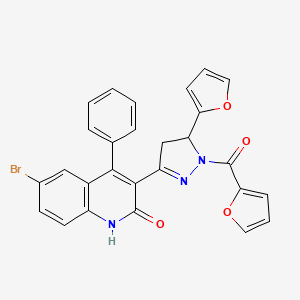
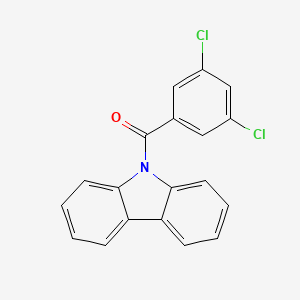
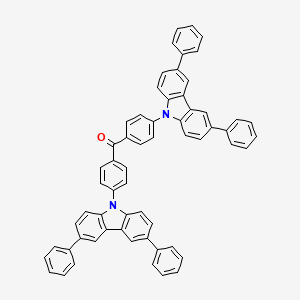
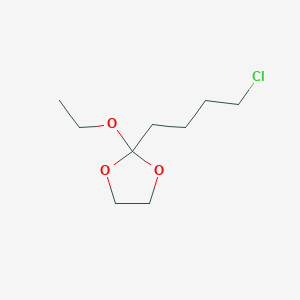
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)
